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Compound of Interest

Compound Name: O-1602 (Standard)

Cat. No.: B15607150 Get Quote

A comprehensive review of the pharmacological effects of the synthetic cannabinoid O-1602

and the cannabidiol regioisomer, abnormal cannabidiol (abn-CBD), reveals overlapping yet

distinct profiles. Both compounds are recognized as atypical cannabinoids, primarily exerting

their effects independently of the classical cannabinoid receptors CB1 and CB2.[1][2][3] Their

activities are predominantly mediated through the orphan G protein-coupled receptors GPR55

and GPR18.[1][4][5] This guide provides a detailed comparison of their effects, supported by

experimental data, to inform researchers and drug development professionals.

Receptor Affinity and Potency
O-1602 and abn-CBD are notable for their selective agonist activity at GPR55 and GPR18, with

negligible binding to CB1 and CB2 receptors.[3][6] This characteristic distinguishes them from

many classical cannabinoids and spares them from the psychoactive effects associated with

CB1 activation.[3][4] Quantitative data from receptor binding and functional assays are

summarized below.
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Compound Receptor EC50 Value Reference

O-1602 GPR55 13 nM

CB1 >30,000 nM

CB2 >30,000 nM

abn-CBD GPR55 2.5 µM [6]

CB1 >30 µM [6]

CB2 >30 µM [6]

Key Pharmacological Effects: A Comparative
Overview
The primary effects of O-1602 and abn-CBD are centered on their vasodilatory, anti-

inflammatory, and anti-tumor properties. While both compounds exhibit these effects, their

potency and, in some cases, their precise mechanisms of action, can differ.

Vasodilatory Effects
Both O-1602 and abn-CBD are potent vasodilators, an effect mediated through endothelial-

dependent mechanisms distinct from CB1 or CB2 receptor activation.[4][7] Studies have shown

that their vasodilatory actions are sensitive to antagonists of the putative endothelial

cannabinoid receptor.[7][8]

A study on rat isolated mesenteric vascular beds demonstrated that O-1602 is a more potent

vasodilator than abn-CBD.[7] The vasodilation induced by both compounds was significantly

reduced after endothelial denudation.[7]

Compound
Vasodilatory
Potency (ED50)

Endothelium
Dependence

Reference

O-1602 30.5 ± 1.5 µg Yes [7]

abn-CBD
~80 times less potent

than O-1602
Yes [7]
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Anti-inflammatory Effects
O-1602 and abn-CBD have demonstrated significant anti-inflammatory properties in various

preclinical models. These effects are often attributed to their interaction with GPR55 and

GPR18, leading to the modulation of inflammatory pathways and inhibition of immune cell

recruitment.[2][5][9]

In a rat model of acute arthritis, O-1602 was shown to reduce nociception by inhibiting the firing

of nociceptive C fibres, an effect blocked by a GPR55 antagonist.[10] Similarly, abn-CBD has

been shown to have therapeutic potential in inflammatory conditions of the gastrointestinal

tract.[4] Both compounds have been found to ameliorate experimental colitis.[2]

A study on cerulein-induced acute pancreatitis in mice found that both O-1602 and cannabidiol

(a related compound to abn-CBD) showed anti-inflammatory effects, improving pathological

changes and decreasing pro-inflammatory cytokine levels.[11]

Anti-tumor Effects
Recent research has highlighted the anti-tumorigenic potential of O-1602 and abn-CBD,

particularly in chemotherapy-resistant breast cancer models.[1] Their ability to decrease cell

viability and induce apoptosis in cancer cells is mediated through both GPR55 and GPR18.[1]

[12]

In paclitaxel-resistant breast cancer cell lines, both O-1602 and abn-CBD decreased cell

viability in a concentration-dependent manner.[1] Furthermore, in a zebrafish xenograft model,

treatment with either compound significantly reduced tumor growth.[1]

Compound
Effect on Cancer
Cell Viability

In Vivo Tumor
Growth

Reference

O-1602
Concentration-

dependent decrease
Significant reduction [1]

abn-CBD
Concentration-

dependent decrease
Significant reduction [1]

Signaling Pathways
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The activation of GPR55 and GPR18 by O-1602 and abn-CBD initiates downstream signaling

cascades that are still being fully elucidated. Activation of GPR55 is known to couple to Gα13,

leading to the activation of RhoA, cdc42, and rac1.[13] This pathway is implicated in cell

migration and proliferation. The signaling pathways for GPR18 are less defined but are also

thought to involve G protein coupling and modulation of intracellular calcium levels.[14]
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Caption: Signaling pathway of O-1602 and abn-CBD via GPR55.
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Experimental Protocols
Receptor Binding and Functional Assays
Methodology: Receptor binding and functional activity are typically assessed using transfected

cell lines expressing the receptor of interest (e.g., HEK293 cells). For binding assays,

radiolabeled ligands are competed with increasing concentrations of the test compound.

Functional assays, such as GTPγS binding or calcium mobilization assays, measure the

cellular response to receptor activation. The EC50 values are then determined from

concentration-response curves.

Experimental Workflow: Receptor Activity

Start

Transfect cells with
receptor DNA (GPR55/GPR18)

Culture transfected cells

Radioligand Binding Assay
(Competition with O-1602/abn-CBD)

Functional Assay
(e.g., GTPγS or Ca2+ flux)

Data Analysis
(Determine EC50 values)

End
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Caption: Workflow for determining receptor activity.

Vasodilation Assays
Methodology: The vasodilatory effects are often studied using isolated arterial rings or perfused

vascular beds from animal models (e.g., rat mesenteric artery). The arteries are pre-constricted

with an agent like phenylephrine or methoxamine. Cumulative concentrations of the test

compounds (O-1602 or abn-CBD) are then added, and the relaxation of the arterial smooth

muscle is measured isometrically. The role of the endothelium is investigated by mechanically

removing it in a subset of preparations.

In Vivo Models of Inflammation
Methodology: Animal models are used to induce specific inflammatory conditions. For example,

in the carrageenan-induced paw edema model, the test compound is administered before the

injection of carrageenan into the paw, and the subsequent swelling is measured over time. In

models of inflammatory bowel disease, colitis is induced by agents like dextran sulfate sodium

(DSS), and the severity of the disease is assessed by monitoring body weight, stool

consistency, and histological analysis of the colon.

Conclusion
O-1602 and abnormal cannabidiol represent a promising class of atypical cannabinoids with

therapeutic potential in a range of conditions, including inflammatory diseases, cardiovascular

disorders, and cancer. Their primary mechanism of action through GPR55 and GPR18,

independent of the classical cannabinoid receptors, offers a significant advantage in avoiding

undesirable psychoactive side effects. While both compounds share similar pharmacological

profiles, O-1602 generally exhibits greater potency in receptor activation and vasodilation

compared to abn-CBD. Further research is warranted to fully elucidate their signaling pathways

and to translate these preclinical findings into clinical applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607150?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

